beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate
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Overview
Description
Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C18H24O10 and a molecular weight of 400.38 . This compound is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a butynyl group is attached to the glucopyranoside moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The butynyl group can be introduced through a nucleophilic substitution reaction using a suitable butynyl halide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and substitution reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Properties
CAS No. |
35785-29-6 |
---|---|
Molecular Formula |
C18H24O10 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-but-3-ynoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H24O10/c1-6-7-8-23-18-17(27-13(5)22)16(26-12(4)21)15(25-11(3)20)14(28-18)9-24-10(2)19/h1,14-18H,7-9H2,2-5H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
OYQAUEAPLXQJIA-UYTYNIKBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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